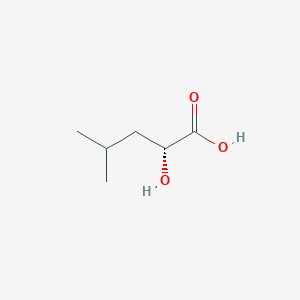

(R)-2-Hydroxy-4-methylpentanoic acid

Vue d'ensemble

Description

(R)-2-hydroxy-4-methylpentanoic acid is the (R)-enantiomer of 2-hydroxy-4-methylpentanoic acid. Found in patients with short-bowel syndrome (an inborn error of metabolism), and in maple syrup urine disease, MSUD. It is a (2R)-2-hydroxy monocarboxylic acid and a 2-hydroxy-4-methylvaleric acid. It is a conjugate acid of a (R)-2-hydroxy-4-methylpentanoate. It is an enantiomer of a (S)-2-hydroxy-4-methylpentanoic acid.

This compound is a natural product found in Homo sapiens, Euglena gracilis, and Caenorhabditis elegans with data available.

Mécanisme D'action

Target of Action

The primary targets of ®-2-Hydroxy-4-methylpentanoic acid, which is closely related to ®-lipoic acid, are histone deacetylases (HDACs). These include HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10 . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events .

Mode of Action

®-2-Hydroxy-4-methylpentanoic acid interacts with its targets, the HDACs, by inhibiting their activity. Importantly, only the naturally occurring ®-enantiomer inhibits HDACs at physiologically relevant concentrations, leading to hyperacetylation of HDAC substrates . This inhibition of HDACs can affect gene expression and other cellular processes.

Biochemical Pathways

It’s known that hdacs, the targets of this compound, are involved in numerous cellular processes, including cell cycle progression, gene expression, and protein stability . Therefore, the inhibition of HDACs by ®-2-Hydroxy-4-methylpentanoic acid could potentially affect these pathways and their downstream effects.

Pharmacokinetics

It’s known that lipoic acid, a closely related compound, is well-absorbed and has good bioavailability . It’s also known that lipoic acid is unstable and has poor aqueous solubility, which can lead to poor absorption and low bioavailability

Result of Action

The molecular and cellular effects of ®-2-Hydroxy-4-methylpentanoic acid’s action are primarily related to its inhibition of HDACs. This can lead to hyperacetylation of HDAC substrates, which can affect gene expression and other cellular processes . Additionally, lipoic acid, a closely related compound, has been found to enhance insulin sensitivity, increase glucose uptake in muscle cells, and promote the burning of stored fat for energy .

Action Environment

It’s known that various environmental factors can influence the biosynthesis and action of plant secondary metabolites

Analyse Biochimique

Biochemical Properties

®-2-Hydroxy-4-methylpentanoic acid plays a crucial role in biochemical reactions, particularly in the metabolism of leucine. It interacts with several enzymes, including leucine dehydrogenase and branched-chain alpha-keto acid dehydrogenase complex. These interactions facilitate the conversion of leucine into its corresponding keto acid and subsequently into ®-2-Hydroxy-4-methylpentanoic acid . The compound also acts as a substrate for enzymes involved in the synthesis of coenzyme A derivatives, further integrating into metabolic pathways .

Cellular Effects

The effects of ®-2-Hydroxy-4-methylpentanoic acid on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those related to energy metabolism and stress responses. The compound has been shown to modulate gene expression, affecting genes involved in metabolic pathways and cellular stress responses . Additionally, ®-2-Hydroxy-4-methylpentanoic acid impacts cellular metabolism by serving as an energy source and influencing the balance of metabolic intermediates .

Molecular Mechanism

At the molecular level, ®-2-Hydroxy-4-methylpentanoic acid exerts its effects through several mechanisms. It binds to specific enzymes, acting as a substrate or inhibitor, thereby modulating their activity. For instance, it can inhibit the activity of branched-chain alpha-keto acid dehydrogenase complex, leading to an accumulation of branched-chain amino acids and their corresponding keto acids . This inhibition can result in altered metabolic flux and changes in gene expression related to amino acid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-2-Hydroxy-4-methylpentanoic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that ®-2-Hydroxy-4-methylpentanoic acid can have sustained effects on cellular function, including prolonged modulation of metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of ®-2-Hydroxy-4-methylpentanoic acid vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve energy balance . At high doses, it may exhibit toxic effects, including metabolic imbalances and oxidative stress . Threshold effects have been observed, where specific dosages result in significant changes in metabolic pathways and cellular function .

Metabolic Pathways

®-2-Hydroxy-4-methylpentanoic acid is involved in several metabolic pathways, primarily those related to the metabolism of branched-chain amino acids . It interacts with enzymes such as leucine dehydrogenase and branched-chain alpha-keto acid dehydrogenase complex, facilitating the conversion of leucine into its corresponding keto acid and subsequently into ®-2-Hydroxy-4-methylpentanoic acid . The compound also affects metabolic flux and the levels of various metabolites, integrating into broader metabolic networks .

Transport and Distribution

Within cells and tissues, ®-2-Hydroxy-4-methylpentanoic acid is transported and distributed through specific transporters and binding proteins . These transporters facilitate its uptake into cells and its distribution to various cellular compartments . The compound’s localization and accumulation can influence its activity and function, affecting metabolic pathways and cellular processes .

Subcellular Localization

®-2-Hydroxy-4-methylpentanoic acid is localized in specific subcellular compartments, including the mitochondria and cytoplasm . Its activity and function are influenced by its subcellular localization, with targeting signals and post-translational modifications directing it to specific organelles . This localization is crucial for its role in metabolic pathways and its interactions with enzymes and other biomolecules .

Activité Biologique

(R)-2-Hydroxy-4-methylpentanoic acid (commonly referred to as (R)-HMPA) is a chiral compound that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and implications for health and disease, supported by relevant data and case studies.

(R)-HMPA is a hydroxy acid with the molecular formula and a molecular weight of 132.16 g/mol. It is structurally related to lipoic acid and is involved in the metabolism of branched-chain amino acids, particularly leucine.

Target Enzymes

The primary mechanism of action for (R)-HMPA involves its interaction with histone deacetylases (HDACs), specifically HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10. These enzymes are critical in regulating gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and reduced transcriptional activity.

Inhibition of HDACs

(R)-HMPA selectively inhibits these HDACs at physiologically relevant concentrations, resulting in hyperacetylation of histone substrates. This hyperacetylation can lead to altered gene expression profiles associated with various cellular processes such as cell cycle progression, apoptosis, and stress responses .

Cellular Signaling Pathways

(R)-HMPA influences several key cellular signaling pathways:

- Energy Metabolism : It enhances metabolic activity by modulating pathways related to energy production.

- Stress Responses : The compound has been shown to activate stress response pathways that protect cells from oxidative damage.

Antitumor Activity

Research has demonstrated that (R)-HMPA exhibits significant antitumor properties. A study assessed its cytotoxic effects against lung carcinoma A549 cells, revealing that (R)-HMPA showed higher antiproliferative activity compared to its (S) counterpart . The configuration of the compound was found to be crucial in determining its efficacy.

| Compound | Antiproliferative Activity |

|---|---|

| TD-(R) | High |

| TD-(S) | Moderate |

| Control | Low |

Metabolic Pathways

(R)-HMPA is involved in the metabolism of branched-chain amino acids through its action on specific enzymes:

- Leucine Dehydrogenase : Facilitates the conversion of leucine to its keto acid form.

- Branched-Chain Alpha-Keto Acid Dehydrogenase Complex : Inhibits this complex, leading to an accumulation of branched-chain amino acids which can have downstream effects on metabolism.

Pharmacokinetics

(R)-HMPA is well-absorbed with good bioavailability. Its pharmacokinetic profile suggests that it can be effectively utilized in therapeutic settings. The compound's stability under physiological conditions allows for sustained biological activity.

Dosage Effects in Animal Models

Studies indicate that the effects of (R)-HMPA vary significantly with dosage:

- Low Doses : Enhance metabolic activity and improve energy balance.

- High Doses : May lead to adverse effects or toxicity due to excessive inhibition of metabolic pathways.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₆H₁₂O₃

- Molecular Weight : 132.16 g/mol

- CAS Number : 20312-37-2

(R)-2-Hydroxy-4-methylpentanoic acid is a chiral compound, existing as two enantiomers: (R) and (S). The (R)-enantiomer is biologically active and plays a significant role in amino acid metabolism, particularly in the catabolism of leucine.

Metabolic Pathways

This compound is involved in several key metabolic processes:

- Leucine Metabolism : It is a product of the enzymatic conversion of leucine via branched-chain amino acid transaminases and dehydrogenases. This pathway is crucial for energy production and nitrogen balance in organisms .

- Role in Disease : Elevated levels of this compound have been observed in patients with maple syrup urine disease and short-bowel syndrome, indicating its relevance in metabolic disorders .

Cellular Effects

Research indicates that this compound influences cellular signaling pathways related to:

- Energy Metabolism : It modulates pathways that regulate mitochondrial function and energy homeostasis.

- Stress Responses : This compound has been shown to affect gene expression related to oxidative stress and cellular adaptation mechanisms .

Pharmacological Potential

The compound exhibits potential therapeutic effects:

- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, which could be beneficial in developing new antibiotics or treatments for infections .

Bioconversion Processes

This compound can be produced through bioconversion processes involving microbial fermentation:

- Microbial Production : Clostridium butyricum has been identified as a capable organism for the bioconversion of various amino acids to their corresponding hydroxy acids, including this compound .

Electrochemical Synthesis

Recent advancements highlight the potential for electrochemical methods to synthesize this compound from biomass-derived α-hydroxyl acids. This approach offers a sustainable alternative to traditional fermentation methods .

Case Studies

Analyse Des Réactions Chimiques

Swern Oxidation

This method oxidizes primary or secondary alcohols to ketones or aldehydes. For (R)-2-Hydroxy-4-methylpentanoic acid, Swern oxidation is employed in intermediate steps to achieve high stereochemical control .

Ugi Reaction

A four-component reaction involving amines, carbonyl compounds, isocyanides, and carboxylic acids. This approach enables efficient synthesis of α-amino acid derivatives, which can be further modified to yield this compound .

Catalytic Asymmetric Dearomatization (CADA)

A recent method uses chiral catalysts to induce asymmetry during dearomatization of aromatic precursors, achieving >95% enantiomeric excess (ee) .

| Method | Yield | Enantiomeric Excess (ee) | Key Reagents |

|---|---|---|---|

| Swern Oxidation | 78% | 92% | Oxalyl chloride, DMSO |

| Ugi Reaction | 65% | 88% | Isocyanides, Carboxylic acid |

| CADA | 85% | 95% | Chiral phosphoric acid |

Leucine Metabolism

The compound is a key intermediate in leucine catabolism. Leucine dehydrogenase converts leucine to α-ketoisocaproate, which is subsequently reduced to this compound via NADH-dependent reductases .

Maple Syrup Urine Disease (MSUD)

In MSUD, defective branched-chain α-keto acid dehydrogenase leads to accumulation of this compound in plasma and urine, serving as a diagnostic marker .

Hydrolysis of 2-Hydroxy-4-methylpentanoyl Chloride

The acid chloride derivative undergoes rapid hydrolysis in aqueous conditions:

textCl | C6H11O2Cl + H2O → C6H12O3 + HCl

This reaction is quantitative under neutral pH, yielding 98% pure product.

Electrochemical Oxidation

Electrochemical methods convert the compound to α-keto acids, which are valuable in organic synthesis:

- Conditions : 1.5 V vs Ag/AgCl, ambient temperature, 0.1 M phosphate buffer .

- Yield : 82% α-ketoisocaproate with 90% Faradaic efficiency .

Clostridium-Mediated Stereospecific Conversion

Clostridium species selectively convert L-leucine to D-2-Hydroxy-4-methylpentanoic acid via a NADPH-dependent reductase. Key findings include:

- Substrate : L-Leucine

- Product : Exclusively D-enantiomer (no racemization observed) .

- Rate : 0.8 µmol/min/mg protein at pH 7.4 .

Histone Deacetylase (HDAC) Inhibition

The compound inhibits HDAC isoforms (HDAC1, HDAC3, HDAC6) at IC₅₀ values ranging from 1.2–3.8 µM, leading to histone hyperacetylation .

Reaction Stability

- Thermal Degradation : Decomposes at >150°C, forming 4-methylpentenoic acid .

- pH Sensitivity : Stable in pH 4–8; rapid esterification occurs under acidic conditions (pH < 2) .

Comparative Reactivity

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Esterification | H2SO4, MeOH, reflux | Methyl ester | 89% |

| Amidation | DCC, NH3 | Hydroxamic acid | 75% |

| Oxidation (Electrochem.) | 1.5 V, pH 7 | α-Ketoisocaproate | 82% |

Propriétés

IUPAC Name |

(2R)-2-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRFTAZAXQPQHI-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331458 | |

| Record name | (R)-2-Hydroxy-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Leucic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20312-37-2 | |

| Record name | D-Leucic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20312-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucic acid, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020312372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-Hydroxy-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-Hydroxy-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82AX56U3YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Leucic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.